N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE
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Overview
Description
N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the piperidine and thiophene moieties. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The piperidine and thiophene rings can be coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base.
Final Assembly: The phenoxyethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenoxyethyl)-4-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- N-(2-Phenoxyethyl)-4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Uniqueness
N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can be advantageous in certain applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Biological Activity
N-(2-Phenoxyethyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperidine ring linked to a phenoxyethyl group and an oxadiazole moiety substituted with a thiophene ring. The molecular formula is C18H22N4O2S, and its molecular weight is approximately 342.4 g/mol.
Antiproliferative Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to have an IC50 value of 120 nM in DU-145 prostate cancer cells, indicating potent activity against this malignancy .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | DU-145 | 120 | Tubulin inhibition |
Compound B | MCF7 | 150 | Apoptosis induction |
Compound C | A549 | 200 | Cell cycle arrest |
The primary mechanism through which this compound exhibits its biological activity appears to involve the inhibition of tubulin polymerization. This action leads to disruption in microtubule dynamics, ultimately inducing cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds containing the oxadiazole and piperidine moieties have shown promising antimicrobial activity. For example, derivatives have been evaluated for their efficacy against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs .
Table 2: Antimicrobial Activity of Piperidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | A. baumannii | 32 µg/mL |
Compound E | P. aeruginosa | 16 µg/mL |
Compound F | E. coli | 64 µg/mL |
Study on Anticancer Properties
In a study examining the antiproliferative effects of various piperidine derivatives, it was found that the incorporation of the oxadiazole ring significantly enhanced the compounds' potency against prostate cancer cell lines. The study utilized a series of structural modifications to optimize activity, leading to the identification of lead compounds with improved efficacy and selectivity .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of oxadiazole-containing piperidine derivatives revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of specific functional groups in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-20(21-9-12-26-17-4-2-1-3-5-17)24-10-6-15(7-11-24)18-22-23-19(27-18)16-8-13-28-14-16/h1-5,8,13-15H,6-7,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYBEWMTHRMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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